Cyclocreatine-1,4,5-13C3
Description
Historical Development and Initial Characterization of Creatine (B1669601) Analogs
The journey to understanding the phosphagen system began with the discovery of its core components. Creatine was first isolated from meat extract in 1832 by Michel Eugène Chevreul. creatineforhealth.comwikipedia.org Nearly a century later, in 1927, the phosphorylated form, phosphocreatine (B42189), was discovered, hinting at its role in muscle metabolism. creatineforhealth.comphysiology.org The enzymatic link, creatine kinase (CK), which catalyzes the reversible phosphorylation of creatine, was identified in the 1960s, solidifying the framework of this critical energy buffering system. wikipedia.org
To further elucidate the function and regulation of creatine metabolism and transport, researchers turned to the development of synthetic analogs. researchgate.net These molecules were designed to interact with the creatine kinase system in predictable ways, allowing for the controlled study of its dynamics. One of the most significant of these analogs, cyclocreatine (B13531) (1-carboxymethyl-2-iminoimidazolidine), was first synthesized by Kenyon and colleagues in 1971. nih.gov Subsequent biochemical evaluations revealed that cyclocreatine is an excellent substrate for creatine kinase. nih.gov It is readily phosphorylated to form cyclocreatine phosphate (B84403), a compound with a more stable phosphorus-nitrogen bond compared to phosphocreatine. google.com Studies showed that cyclocreatine is kinetically one of the most similar analogs to creatine itself. nih.gov Other analogs, such as beta-guanidinopropionic acid (β-GPA), were also developed and used to competitively inhibit creatine uptake, providing further insights into the role of the creatine transporter and the consequences of depleting intracellular creatine pools. plos.orgmicropublication.org The use of these analogs has been instrumental in probing the physiological functions of the creatine kinase system beyond simple energy storage. physiology.org
Fundamental Role of Creatine and the Phosphagen System in Cellular Bioenergetics
The creatine kinase/phosphocreatine (CK/PCr) system is a cornerstone of energy metabolism in cells with high and variable energy requirements, such as skeletal muscle, cardiac muscle, and neurons. plos.orgpnas.orgamegroups.org Its primary function is to act as a rapid, high-capacity temporal and spatial energy buffer. amegroups.orgnih.govresearchgate.net This system ensures a constant supply of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, during periods of intense metabolic activity.
The core of the system is a reversible reaction catalyzed by creatine kinase: Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP pnas.orgamegroups.org
During times of low energy demand, creatine kinase in the mitochondria utilizes newly synthesized ATP to build a reserve of phosphocreatine. nih.gov This phosphocreatine then diffuses through the cytosol to locations of high energy consumption, such as the myofibrils for muscle contraction or ion pumps in the cell membrane. pnas.orgamegroups.orgnih.gov When energy demand surges, cytosolic creatine kinase rapidly transfers the high-energy phosphate group from phosphocreatine back to adenosine diphosphate (B83284) (ADP), regenerating ATP exactly where it is needed. plos.orgnih.gov
This process provides several key advantages:
Temporal ATP Buffering : It maintains stable ATP levels, preventing depletion during sudden bursts of activity. researchgate.netnih.gov The rate of ATP regeneration via the CK system is significantly faster than that of oxidative phosphorylation or glycolysis. amegroups.orgmdpi.com
Spatial Energy Transport : The system acts as an "energy shuttle," efficiently transporting high-energy phosphate from the mitochondria (production sites) to the cytosol (consumption sites). amegroups.orgnih.govportlandpress.com
Thermodynamic Efficiency : By keeping the local ATP/ADP ratio high at the site of ATPases, the system maximizes the free energy released from ATP hydrolysis, making cellular work more efficient. mdpi.comportlandpress.com
Metabolic Regulation : The levels of free creatine and ADP act as signaling molecules to stimulate mitochondrial respiration and ATP production. amegroups.orgportlandpress.com
The compartmentalization of different creatine kinase isoenzymes (mitochondrial and cytosolic) is crucial for the efficient operation of this phosphagen shuttle, functionally coupling ATP production to its utilization. nih.gov
| Feature | Description | Reference |
| Primary Function | Temporal and spatial buffering of ATP | amegroups.orgnih.gov |
| Key Enzyme | Creatine Kinase (CK) | plos.orgpnas.org |
| Energy Reservoir | Phosphocreatine (PCr) | drinkharlo.comwikipedia.org |
| Locations | High-energy demand tissues (muscle, brain) | pnas.orgamegroups.orgmdpi.com |
| Mechanism | Reversible transfer of a phosphoryl group between creatine and ATP | amegroups.orgmdpi.com |
Rationale for Investigating Cyclocreatine-1,4,5-13C3 in Academic Research
While cyclocreatine is a powerful tool for studying the phosphagen system, its isotopically labeled counterpart, this compound, offers an even greater level of precision for metabolic research. medchemexpress.commedchemexpress.com The rationale for using this stable isotope-labeled compound stems from the need to trace the specific metabolic fate of an exogenous molecule without confounding signals from the body's endogenous pools.
Stable isotope tracing is a powerful methodology in biochemistry that allows researchers to follow a molecule as it moves through various metabolic pathways. nih.govaacrjournals.org By replacing some of the standard carbon-12 (¹²C) atoms in cyclocreatine with the heavier, non-radioactive carbon-13 (¹³C) isotope, a "tag" is created that can be detected by specialized analytical techniques.
The key research advantages of using this compound include:
Metabolic Flux Analysis : It allows for the quantitative measurement of the rate of cyclocreatine uptake, phosphorylation into cyclocreatine phosphate, and its subsequent turnover. This provides direct insight into the kinetics of the creatine kinase system in living cells or organisms. nih.govaacrjournals.org
Distinguishing Metabolic Pools : In any biological system, there is an existing pool of endogenous creatine and its metabolites. Using a ¹³C-labeled analog allows researchers to differentiate the administered compound from the naturally present ones, which is impossible with an unlabeled analog. nih.gov
Enhanced Analytical Detection : Techniques like mass spectrometry (MS) and nuclear magnetic resonance spectroscopy (MRS) can easily detect the mass difference conferred by the ¹³C atoms. nih.govbu.edu This enables precise quantification of the labeled compound and its metabolic products in complex biological samples like tissue extracts or biofluids. Studies have successfully used ¹³C-labeled creatine to track its metabolism in various cell models. nih.govaacrjournals.org
Probing Transport Mechanisms : Because cyclocreatine is a substrate for the creatine transporter (SLC6A8), using the labeled version can help elucidate the dynamics of this transporter in both healthy and disease states, such as in creatine transporter deficiency. nih.govsci-hub.se
In essence, this compound serves as a highly specific probe. It enables researchers to ask detailed questions about how the creatine kinase system is altered in various pathologies and to precisely assess the metabolic impact of potential therapeutic agents that target this crucial bioenergetic pathway. medchemexpress.commedchemexpress.com
| Compound Property | Unlabeled Cyclocreatine | This compound |
| Function | Acts as a creatine kinase substrate and phosphagen | Acts as a creatine kinase substrate and phosphagen |
| Metabolic Tracing | Indistinguishable from potential endogenous sources | Distinguishable from endogenous pools via isotopic label |
| Primary Use | General perturbation of the phosphagen system | Quantitative metabolic flux analysis and pathway tracing |
| Detection Method | General biochemical assays | Mass Spectrometry, ¹³C-NMR Spectroscopy |
Properties
Molecular Formula |
C₂¹³C₃H₉N₃O₂ |
|---|---|
Molecular Weight |
146.12 |
Synonyms |
2-Amino-4,5-dihydro-1H-Imidazole-1-acetic Acid-13C3; 1-Carboxymethyl-2-iminoimidazolidine-13C3 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Cyclocreatine 1,4,5 13c3
Chemical Synthesis Pathways and Modifications for Cyclocreatine (B13531) Production
The synthesis of cyclocreatine, or (2-iminoimidazolidin-1-yl)acetic acid, has evolved from early methods to more refined, higher-yield processes suitable for producing isotopically labeled analogues. The foundational structure of cyclocreatine is typically constructed from three key precursors: an ethylenediamine (B42938) derivative, a source for the acetic acid moiety, and a cyclizing agent that forms the guanidino group.
More contemporary and efficient syntheses have been developed to overcome these limitations. A widely adopted method involves the reaction of (2-aminoethylamino)acetic acid with cyanamide (B42294). google.com The synthesis can be initiated by reacting ethylenediamine with chloroacetic acid to form the key intermediate, (2-aminoethylamino)acetic acid. google.com This intermediate is then dissolved in a solvent, typically water or ethanol, and heated with cyanamide. google.com The reaction mixture is heated to temperatures ranging from 70°C to 84°C, leading to the formation and precipitation of cyclocreatine as a solid. google.comgoogle.com This modern pathway offers improved yields, with isolated yields reported to be in the range of 43% to 58%, and avoids the use of highly toxic reagents like cyanogen (B1215507) bromide. google.comgoogle.com
The general reaction scheme is as follows:
Step 1: Formation of the diamine precursor. Ethylenediamine is reacted with chloroacetic acid. google.com
Step 2: Cyclization. The resulting (2-aminoethylamino)acetic acid is reacted with cyanamide to form the imidazolidine (B613845) ring of cyclocreatine. google.comgoogle.com
This multi-step chemical synthesis provides clear junctures for the introduction of isotopic labels, as the core components of the final molecule are assembled from distinct starting materials.
Strategies for Position-Specific 13C Isotopic Labeling at 1, 4, and 5 Positions
The synthesis of Cyclocreatine-1,4,5-13C3 requires the strategic incorporation of three carbon-13 (¹³C) isotopes into specific positions of the molecule. This is achieved not through post-synthesis modification but by employing starting materials that are already enriched with ¹³C at the desired locations. wikipedia.org The nomenclature "this compound" indicates that three carbon atoms are replaced with their ¹³C isotopes. clearsynth.com
Based on the synthesis pathway, the carbon backbone of cyclocreatine is derived from two primary sources: ethylenediamine and chloroacetic acid, with the final carbon for the guanidino group supplied by cyanamide. To achieve the specific labeling pattern, isotopically enriched versions of these precursors are utilized.
Labeling of the Imidazolidine Ring Carbons (C4, C5): The two adjacent carbon atoms in the imidazolidine ring (positions 4 and 5) originate from ethylenediamine. Therefore, to label both these positions, [1,2-¹³C₂]ethylenediamine would be used as a starting material. This precursor contains ¹³C at both carbon positions.
Labeling of the Acetic Acid or Guanidino Carbon: The third ¹³C label can be introduced at one of several positions, depending on which other precursor is selected in its labeled form.
Using Labeled Chloroacetic Acid: To label one of the carbons from the acetic acid group, either [1-¹³C]chloroacetic acid (labeling the methylene (B1212753) carbon) or [2-¹³C]chloroacetic acid (labeling the carboxyl carbon) would be used.
Using Labeled Cyanamide: To label the imino-carbon (C2), [¹³C]cyanamide would be incorporated during the cyclization step.
The precise combination of these labeled precursors dictates the final positions of the three ¹³C atoms in the cyclocreatine molecule. For instance, a common strategy to produce a triply-labeled compound would be to combine a doubly-labeled precursor with a singly-labeled one. The selection of specific labeled precursors allows for the rational design and synthesis of isotopologues like this compound for use in metabolic tracing and quantitative analytical studies. wikipedia.orgmedchemexpress.eu
Table 1: Precursors for Position-Specific ¹³C Labeling of Cyclocreatine
| Labeled Precursor | Resulting Labeled Position(s) in Cyclocreatine |
| [1,2-¹³C₂]Ethylenediamine | C4 and C5 of the imidazolidine ring |
| [1-¹³C]Chloroacetic acid | Methylene carbon of the acetic acid group |
| [2-¹³C]Chloroacetic acid | Carboxyl carbon of the acetic acid group |
| [¹³C]Cyanamide | C2 (imino-carbon) of the imidazolidine ring |
Purification and Analytical Verification of Isotopic Enrichment and Purity
Following the synthesis of this compound, rigorous purification and analytical verification are essential to ensure the final product meets the required standards for both chemical purity and isotopic enrichment.
Purification: Crude cyclocreatine is typically isolated from the reaction mixture by filtration. google.comgoogle.com Subsequent purification is often achieved through recrystallization, commonly from water, or by creating a slurry in water at ambient temperature to remove unreacted starting materials and byproducts. google.comgoogle.com For achieving high purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. researchgate.netnih.gov Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating polar compounds like cyclocreatine and its phosphorylated analogs. nih.govnih.gov A common setup involves a cyano-functionalized column with an isocratic mobile phase, which allows for efficient and reproducible separation. nih.gov
Analytical Verification: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to confirm the identity, purity, and isotopic labeling of the final compound.
Chemical Purity Analysis: HPLC coupled with a detector, such as UV or mass spectrometry (LC-MS), is the standard method for assessing chemical purity. google.comnih.gov LC-MS provides high selectivity and allows for the quantification of the target compound relative to any impurities. nih.gov
Isotopic Enrichment Verification:
Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of ¹³C isotopes. wikipedia.org The mass spectrometer detects the increase in molecular weight corresponding to the number of ¹³C atoms incorporated. nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental formula and the number of heavy isotopes. To determine the location of the labels, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, with the resulting fragment masses revealing the positions of the ¹³C atoms. pnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a definitive method for verifying the specific positions of the isotopic labels. nih.govacs.org Each carbon atom in the molecule produces a signal at a characteristic chemical shift in the ¹³C-NMR spectrum. The presence of strong signals at the expected shifts for positions 1, 4, and 5, and the absence of signals for the unlabeled isotopologue, confirms the position-specific enrichment. nih.gov Advanced NMR experiments, such as 2D INADEQUATE, can show direct correlations between adjacent ¹³C nuclei, providing unambiguous proof of the labeling pattern, for instance, confirming the ¹³C-¹³C bond in the labeled ethylenediamine backbone. nih.gov
Table 2: Analytical Techniques for Verification of this compound
| Analytical Technique | Purpose | Key Findings |
| HPLC-UV/MS (HILIC) | Chemical Purity | Determination of purity percentage by separating the target compound from impurities. nih.govnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Formula Confirmation | Accurate mass measurement confirms the molecular formula and the incorporation of three ¹³C atoms. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Positional Verification of Labels | Fragmentation patterns help localize the ¹³C isotopes within the molecular structure. pnas.org |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Positional Verification of Labels | Unambiguously identifies the specific carbon atoms that have been isotopically labeled. nih.govacs.org |
Advanced Analytical Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of ¹³C-labeled compounds. It provides detailed information on the chemical environment, connectivity, and quantity of specific atoms within a molecule.
High-Resolution ¹³C NMR for Structural Elucidation and Enrichment Determination
High-resolution ¹³C NMR spectroscopy is fundamental for confirming the identity and determining the isotopic enrichment of Cyclocreatine-1,4,5-13C3. The ¹³C isotope possesses a nuclear spin of ½, making it NMR-active. In a ¹³C NMR experiment, each unique carbon atom in a molecule produces a distinct signal, or resonance, at a specific chemical shift. The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus.
For this compound, the presence of three ¹³C atoms at positions 1, 4, and 5 would result in significantly enhanced signals for these carbons compared to the natural abundance ¹³C signals of an unlabeled cyclocreatine (B13531) sample. This enhancement not only confirms the successful incorporation of the labels but also allows for precise determination of isotopic enrichment by comparing the signal intensities of the labeled carbons to those of a known internal standard or to the residual signals of the unlabeled carbons. A Certificate of Analysis for commercially available this compound confirms that its identity is verified using ¹³C NMR, with reported isotopic purity often exceeding 99%. advatechgroup.com
Table 1: Illustrative ¹³C NMR Chemical Shifts for this compound (Note: This table is a representative example based on known chemical shifts for similar structures. Actual experimental values may vary.)
| Carbon Position | Expected Chemical Shift (ppm) | Labeling Status |
| C1 (Carboxyl) | ~175 | ¹³C |
| C2 (Guanidinium) | ~158 | ¹²C |
| C4 (Methylene) | ~55 | ¹³C |
| C5 (Methylene) | ~40 | ¹³C |
¹H-¹³C Heteronuclear NMR Experiments (e.g., HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are invaluable for establishing the precise location of the ¹³C labels within the cyclocreatine molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations (cross-peaks) between the protons on the labeled C4 and C5 positions and the ¹³C chemical shifts of these carbons. The carboxyl carbon (C1) would not show a correlation in a standard HSQC spectrum as it has no directly attached protons.
Together, these experiments provide an unambiguous assignment of all proton and carbon signals, verifying the structural integrity and the isotopic labeling scheme of this compound.
Quantitative ¹³C NMR for Metabolic Pool Size and Isotopic Distribution Analysis
Quantitative ¹³C NMR (qNMR) can be used to determine the concentration of this compound and its metabolites in biological samples. clearsynth.com By acquiring spectra under conditions that ensure full relaxation of the nuclei and suppressing the Nuclear Overhauser Effect (NOE), the integrated area of a ¹³C signal is directly proportional to the number of nuclei contributing to it.
In metabolic studies, after introducing this compound into a biological system, ¹³C NMR can be used to track the fate of the labeled carbons. For example, if cyclocreatine is metabolized, the ¹³C labels may be incorporated into other molecules. By analyzing the ¹³C spectra of tissue or cell extracts over time, researchers can measure the size of the cyclocreatine metabolic pool and determine the isotopic distribution in related metabolites. This provides quantitative data on metabolic fluxes and pathway activities.
Application of Isotope-Edited Total Correlation Spectroscopy (ITOCSY)
Isotope-Edited Total Correlation Spectroscopy (ITOCSY) is an advanced NMR technique that filters 2D ¹H-¹H NMR spectra based on whether the protons are attached to a ¹²C or a ¹³C atom. This method produces two separate spectra: one containing signals only from protons bound to ¹²C and another from protons bound to ¹³C.
For a sample containing both endogenous (unlabeled) cyclocreatine and the administered this compound, ITOCSY would allow for the separate visualization of the proton signals from each species. This is particularly useful in complex biological matrices where signal overlap is a major issue. By comparing the signals in the ¹³C-edited and ¹²C-filtered spectra, one can achieve highly specific detection and quantification of the labeled compound and its metabolites, even at low concentrations.
Mass Spectrometry (MS) for Tracer Studies and Quantification
Mass spectrometry (MS) is another essential tool for the analysis of ¹³C-labeled compounds, offering exceptional sensitivity and selectivity. It measures the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between labeled and unlabeled molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance metabolites in complex biological samples. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
A specific LC-MS/MS method has been developed for the determination of cyclocreatine and its related endogenous biomolecules in rat heart tissue. For the analysis of this compound, a similar targeted metabolomics approach would be employed. The molecular weight of this compound is 146.12 g/mol , which is three mass units higher than its unlabeled counterpart (143.12 g/mol ). This mass difference is easily resolved by a mass spectrometer.
The typical workflow involves:
Sample Preparation: Extraction of metabolites from biological samples (e.g., plasma, tissue homogenates) using protein precipitation.
Chromatographic Separation: Separation of cyclocreatine from other metabolites using an appropriate LC column, such as a C18 or a HILIC column.
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. In a targeted approach using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional specificity.
Table 2: Illustrative LC-MS/MS Parameters for this compound (Note: This table is a representative example. Optimal parameters need to be determined experimentally.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Cyclocreatine (unlabeled) | 144.1 [M+H]⁺ | 86.1 | Positive |
| This compound | 147.1 [M+H]⁺ | 88.1 | Positive |
By using this compound as an internal standard for the quantification of unlabeled cyclocreatine, or by using it as a tracer to follow its metabolic fate, LC-MS/MS provides highly accurate and precise quantitative data, making it an indispensable tool in pharmacokinetic and metabolic studies.
Use of Cyclocreatine-1,4,5-¹³C₃ as an Internal Standard in Isotope Dilution Assays
The precise quantification of metabolites in complex biological samples is a significant challenge due to sample loss during preparation and matrix effects during analysis. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that addresses these issues by using a stable, isotopically labeled version of the analyte as an internal standard (IS). thermofisher.comisolife.nl Cyclocreatine-1,4,5-¹³C₃ serves as an ideal internal standard for the quantification of its unlabeled counterpart, cyclocreatine, and its metabolites in various biological matrices. researchgate.net
The principle of IDMS involves adding a known quantity of the isotopically labeled standard (Cyclocreatine-1,4,5-¹³C₃) to the sample prior to extraction and analysis. thermofisher.com This "spiked" standard is nearly chemically identical to the endogenous analyte (unlabeled cyclocreatine) and therefore experiences the same physical and chemical variations throughout the entire sample preparation and analysis process, including extraction losses and potential ionization suppression or enhancement in the mass spectrometer. isolife.nlresearchgate.net
Because the internal standard and the analyte co-elute during chromatographic separation and are detected simultaneously by the mass spectrometer, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of sample loss. researchgate.net By measuring the response ratio of the unlabeled analyte to the known amount of the labeled internal standard, a highly accurate and precise quantification can be achieved. thermofisher.com This is particularly crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where ¹³C-labeled standards are noted to be superior because their chromatographic behavior is virtually identical to the analyte, unlike some deuterium-labeled standards which can exhibit slight separation. researchgate.net
In practice, Cyclocreatine-1,4,5-¹³C₃ has been successfully employed as an internal standard in LC-MS/MS assays to determine the concentrations of cyclocreatine and its phosphorylated form, phosphocyclocreatine (B1195991), in plasma and tissue samples. researchgate.net The use of a stable isotope-labeled internal standard that is an analogue of the analyte itself is considered the gold standard, significantly improving the reliability and accuracy of quantitative results compared to using a different compound as a standard. nih.gov
Table 1: Properties for Isotope Dilution Mass Spectrometry (IDMS)
This interactive table outlines the key mass spectrometric properties of unlabeled cyclocreatine and its ¹³C-labeled internal standard, which are fundamental for their differentiation and quantification in an IDMS assay.
| Compound | Chemical Formula | Exact Mass | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Role in Assay |
| Cyclocreatine | C₅H₉N₃O₂ | 143.0695 | 144.0768 | Analyte |
| Cyclocreatine-1,4,5-¹³C₃ | C₂¹³C₃H₉N₃O₂ | 146.0795 | 147.0868 | Internal Standard |
Analysis of Metabolite Isotope Patterns and Fractional Labeling
Stable isotope tracers are powerful tools used to investigate the intricate dynamics of metabolic pathways within biological systems. mdpi.com When a substrate labeled with a stable isotope like ¹³C (e.g., [U-¹³C₆]glucose) is introduced to cells or organisms, its atoms are incorporated into various downstream metabolites. Mass spectrometry can then be used to measure the distribution of these heavy isotopes in each metabolite, resulting in a mass isotopomer distribution (MID) or mass distribution vector (MDV). nih.gov
A metabolite with 'n' carbon atoms can exist as a family of isotopologues (M+0, M+1, M+2, ... M+n), where M+0 is the monoisotopic, unlabeled form, and M+k is the isotopologue containing 'k' ¹³C atoms. nih.gov The MDV represents the fractional abundance of each of these isotopologues, and its pattern provides a detailed fingerprint of the metabolic pathways that were active in producing the metabolite. nih.govnih.gov For example, the specific pattern of ¹³C atoms in intermediates of the tricarboxylic acid (TCA) cycle can reveal the relative activity of different pathways feeding into the cycle, such as glycolysis versus glutaminolysis. nih.gov
Fractional labeling, or fractional contribution, is a key metric derived from these patterns. It calculates the proportion of a metabolite pool that has been synthesized from the labeled tracer. This is determined by summing the fractional abundances of all labeled isotopologues (M+1 through M+n). nih.gov This analysis provides quantitative insights into metabolic fluxes and nutrient utilization. nih.gov
While Cyclocreatine-1,4,5-¹³C₃ is not typically used as a metabolic tracer to generate complex labeling patterns across a metabolic network, its role as an internal standard is critical for the accuracy of such studies. For any metabolic flux analysis, the precise quantification of total metabolite pool sizes is essential. By enabling highly accurate measurement of the cyclocreatine pool through isotope dilution, Cyclocreatine-1,4,5-¹³C₃ ensures that the foundational data for calculating fractional labeling and interpreting isotope patterns of other metabolites is reliable. researchgate.net The accurate determination of the M+0 peak of cyclocreatine, corrected for any analytical variability, is a prerequisite for correctly assessing the incorporation of labels from a tracer into that specific metabolite pool.
Table 2: Illustrative Mass Isotopomer Distribution (MID) of a Hypothetical Metabolite
This table provides an example of a Mass Isotopomer Distribution for a metabolite with three carbon atoms (C3), showing how the fractional abundances of its isotopologues might appear after labeling with a ¹³C tracer.
| Isotopologue | Mass Shift | Description | Fractional Abundance (%) |
| M+0 | 0 | All carbons are ¹²C | 15 |
| M+1 | +1 | One carbon is ¹³C | 25 |
| M+2 | +2 | Two carbons are ¹³C | 40 |
| M+3 | +3 | All three carbons are ¹³C | 20 |
Mechanistic Biochemical Investigations of Cyclocreatine 1,4,5 13c3
Interactions with the Creatine (B1669601) Kinase (CK) System
The creatine kinase system is pivotal for cellular energy buffering, particularly in tissues with high and fluctuating energy demands. Cyclocreatine (B13531) acts as a functional substrate for creatine kinase, participating in the phosphotransfer reactions central to this system.
Research utilizing 31P-NMR has established the equilibrium constant for the reaction catalyzed by rabbit muscle creatine kinase with creatine as a substrate to be 1.72 x 10^9 M-1. In comparison, the equilibrium constant for the reaction with cyclocreatine was determined to be 5.62 x 10^7 M-1. The ratio of these two equilibrium constants is approximately 30.6, indicating a difference in the thermodynamic favorability of the phosphorylation of these two substrates.
Table 1: Equilibrium Constants for the Creatine Kinase Reaction
| Substrate | Equilibrium Constant (Keq) |
|---|---|
| Creatine | 1.72 x 10^9 M-1 |
| Cyclocreatine | 5.62 x 10^7 M-1 |
Cyclocreatine is readily taken up by cells and is efficiently phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991). Studies have shown that upon entering the cell, cyclocreatine is rapidly converted to its phosphorylated form, which can accumulate to levels nearly 20-fold greater than that of phosphocreatine (B42189). This efficient phosphorylation suggests that the forward reaction (phosphorylation of cyclocreatine) is favorable within the cellular environment.
The dynamics of this process indicate that phosphocyclocreatine can serve as a significant intracellular reservoir of high-energy phosphate (B84403). The reversible nature of the creatine kinase reaction means that phosphocyclocreatine can also donate its phosphate group to ADP to regenerate ATP, thus participating in the cellular energy cycle.
Phosphocyclocreatine functions as an artificial phosphagen, effectively substituting for the natural phosphocreatine in cellular energy buffering. Phosphagens are crucial for the rapid regeneration of ATP in cells with high energy turnover. The accumulation of phosphocyclocreatine within cells creates a synthetic energy reservoir. This artificial phosphagen pool can then be utilized to maintain ATP levels during periods of increased energy demand. The ability of phosphocyclocreatine to buffer cellular ATP levels has been demonstrated in various cell types, where it contributes to maintaining energy homeostasis.
Modulation of Cellular Creatine Homeostasis and Transport
Cyclocreatine-1,4,5-13C3 also interacts with the cellular machinery responsible for maintaining creatine balance, most notably the creatine transporter.
The uptake of creatine into cells is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. Cyclocreatine is also a substrate for this transporter and is actively transported into cells via this pathway. Due to its structural similarity to creatine, cyclocreatine acts as a competitive inhibitor of creatine transport. This means that in the presence of cyclocreatine, the uptake of creatine into the cell is reduced. While the precise inhibition constant (Ki) of cyclocreatine for the SLC6A8 transporter is not specified in the available literature, the competitive nature of this interaction has been established through inhibition studies.
The competitive inhibition of the SLC6A8 transporter by cyclocreatine has a direct impact on the intracellular accumulation of endogenous creatine. Studies using isotopically labeled creatine have demonstrated a dose-dependent inhibition of creatine uptake in the presence of cyclocreatine.
Research has shown that increasing concentrations of cyclocreatine lead to a significant reduction in the uptake of 13C-creatine in PC3 CL1 cells. This demonstrates the direct competition between the two molecules for the SLC6A8 transporter. The reduced uptake of creatine consequently leads to lower intracellular levels of both creatine and its phosphorylated form, phosphocreatine.
Table 2: Dose-Dependent Inhibition of 13C-Creatine Uptake by Cyclocreatine in PC3 CL1 Cells
| Cyclocreatine Concentration (mM) | 13C-Creatine Uptake (Relative Abundance) |
|---|---|
| 0 | (Baseline) |
| 0.1 | Reduced |
| 1 | Further Reduced |
| 10 | Significantly Reduced |
| 50 | Markedly Reduced |
This table is a representation of the dose-dependent inhibition described in the literature; specific quantitative values for relative abundance were not provided.
Influence on de novo Creatine Biosynthesis Pathways
Cyclocreatine, a synthetic analog of creatine, has been shown to exert a significant influence on the de novo biosynthesis of creatine. Investigations into its mechanism reveal an inhibitory effect on this metabolic pathway. The endogenous synthesis of creatine is a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). researchgate.net S-adenosylmethionine (SAM) serves as the essential methyl donor in the second step, where guanidinoacetate is methylated to form creatine. researchgate.net
Studies have demonstrated that treatment with cyclocreatine leads to metabolic alterations that are consistent with the inhibition of de novo creatine synthesis. nih.gov Specifically, in vivo studies have shown that the administration of cyclocreatine results in an increase in arginine levels and a decrease in guanidinoacetate levels within tumor tissues. nih.gov This accumulation of the substrate (arginine) for the first enzymatic step and reduction of the substrate (guanidinoacetate) for the second step strongly suggests a blockage in the creatine synthesis pathway. nih.gov
While direct inhibition of the specific enzymes by Cyclocreatine-1,4,5-¹³C₃ has not been fully elucidated, the observed changes in the levels of key metabolites in the pathway point towards a disruption of the normal biosynthetic flow. The use of isotopically labeled cyclocreatine, such as Cyclocreatine-1,4,5-¹³C₃, provides a valuable tool for tracing the metabolic fate of this compound and its interactions with endogenous metabolic pathways.
Cross-Talk with Related Metabolic Pathways
The metabolic effects of Cyclocreatine-1,4,5-¹³C₃ extend beyond the direct inhibition of creatine synthesis, demonstrating significant cross-talk with related metabolic pathways, including S-adenosylmethionine (SAM) metabolism and the broader one-carbon and amino acid metabolic networks.
Alterations in S-Adenosyl Methionine (SAM) Metabolism
A key consequence of the cyclocreatine-induced blockade of de novo creatine biosynthesis is the cellular accumulation of S-adenosylmethionine (SAM). biorxiv.org As the primary methyl donor for the conversion of guanidinoacetate to creatine, the inhibition of this step leads to a surplus of SAM. biorxiv.org
Research has shown that in cellular models with enhanced creatine biosynthesis, there is a corresponding reduction in cellular SAM levels, indicating increased utilization. biorxiv.org Conversely, treatment with cyclocreatine reverses this effect, leading to a significant increase in the intracellular concentration of SAM. biorxiv.org This demonstrates a direct and potent impact of cyclocreatine on SAM homeostasis. The accumulation of SAM can have widespread implications for cellular function, as SAM is a critical cofactor in numerous methylation reactions, including the methylation of DNA, RNA, and proteins. creative-proteomics.com
| Cell Line | Treatment | Relative Cellular SAM Levels (Mean ± SD) |
|---|---|---|
| PC3 Nsi | Control | 1.00 ± 0.10 |
| PC3 Nsi | 1% Cyclocreatine | 1.50 ± 0.15 |
| PC3 SPRY2 KD clone CL10 | Control | 0.60 ± 0.08 |
| PC3 SPRY2 KD clone CL10 | 1% Cyclocreatine | 1.25 ± 0.12 |
This interactive table presents hypothetical data based on findings reported in scientific literature, illustrating the impact of cyclocreatine on cellular S-adenosylmethionine (SAM) levels in different prostate cancer cell lines. The data indicates that cyclocreatine treatment leads to an increase in SAM levels, particularly in cells with enhanced creatine biosynthesis.
Effects on Amino Acid and One-Carbon Metabolism
The perturbation of SAM metabolism by Cyclocreatine-1,4,5-¹³C₃ has cascading effects on amino acid and one-carbon metabolism. One-carbon metabolism is a network of interconnected pathways that are crucial for the synthesis of nucleotides and amino acids, and for methylation reactions. nih.gov SAM is a central molecule in this network, linking the methionine cycle to folate metabolism. mdpi.com
The accumulation of SAM resulting from cyclocreatine treatment can influence the flux through these pathways. For instance, the methionine cycle, which regenerates methionine from homocysteine, is tightly regulated by SAM levels. mdpi.com Elevated SAM can allosterically inhibit methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate cycle that produces the methyl group for homocysteine remethylation. This can redirect homocysteine towards the transsulfuration pathway for the synthesis of cysteine and glutathione.
Furthermore, the observed increase in arginine levels upon cyclocreatine treatment directly points to an alteration in amino acid metabolism. nih.gov As a precursor for creatine synthesis, the blockage of this pathway leads to the shunting of arginine to other metabolic fates. Similarly, glycine, the other amino acid involved in the initial step of creatine synthesis, may also be rerouted. The intricate connections between SAM, the methionine and folate cycles, and the metabolism of key amino acids like serine, glycine, and methionine highlight the potential for cyclocreatine to induce widespread metabolic reprogramming. nih.govmdpi.com The use of stable isotope tracers like Cyclocreatine-1,4,5-¹³C₃ is instrumental in dissecting these complex metabolic interactions and understanding the full extent of its biochemical influence. nih.gov
Applications of Cyclocreatine 1,4,5 13c3 in Metabolic Tracing and Bioenergetic Studies
Metabolic Flux Analysis (MFA) in Cellular Systems
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.com13cflux.net By introducing a substrate labeled with a stable isotope like 13C, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govcreative-proteomics.com
Investigation of Cellular Bioenergetics in In Vitro Models
Stable isotopes can also be used to probe cellular bioenergetics, providing insights into energy production and consumption.
Evaluation of ATP Buffering Capacity and Energy Transfer Networks
Cyclocreatine-1,4,5-13C3 serves as a powerful tool for investigating cellular bioenergetics, particularly the adenosine (B11128) triphosphate (ATP) buffering capacity and the efficiency of energy transfer networks. In tissues with high and fluctuating energy demands, such as the brain, heart, and skeletal muscle, the creatine (B1669601) kinase (CK)/phosphocreatine (B42189) (PCr) system acts as a critical reservoir of high-energy phosphate (B84403) bonds. nih.govnih.gov This system facilitates the rapid regeneration of ATP from adenosine diphosphate (B83284) (ADP) at sites of high energy consumption, effectively buffering ATP concentrations. nih.gov
Cyclocreatine (B13531), an analogue of creatine, is readily taken up by cells and acts as a substrate for creatine kinase. medchemexpress.comnih.gov It is phosphorylated to form phosphocyclocreatine (B1195991) (PCCr), a synthetic phosphagen. nih.govnih.gov The incorporation of stable isotopes (¹³C) in the this compound molecule allows for the precise tracing and quantification of its conversion to PCCr, enabling researchers to measure the flux through the creatine kinase reaction.
Comparative Properties of Endogenous and Synthetic Phosphagens
| Property | Phosphocreatine (PCr) | Phosphocyclocreatine (PCCr) | Significance in Bioenergetic Studies |
|---|---|---|---|
| Source Compound | Creatine | Cyclocreatine | PCCr is derived from an exogenous analogue, allowing it to be traced independently. |
| Enzyme | Creatine Kinase (CK) | Creatine Kinase (CK) | Both compounds utilize the same enzymatic pathway for phosphorylation. medchemexpress.com |
| Function | High-energy phosphate donor for rapid ATP regeneration. nih.gov | Acts as a synthetic phosphagen to buffer ATP levels. nih.gov | PCCr can supplement or compete with the endogenous PCr system. |
| Metabolic Fate | Reversibly donates phosphate; non-enzymatic breakdown to creatinine (B1669602). | Accumulates in cells expressing high levels of creatine kinase. nih.gov | The accumulation of PCCr can alter cellular metabolism and growth, particularly in cancer cells. nih.gov |
Mechanistic Insights from In Vivo Animal Models
The use of this compound in in vivo animal models has been instrumental in providing mechanistic insights into its physiological and metabolic effects systemically. These models allow for the study of the compound's biodistribution, its impact on tissue-specific energy metabolism, and its potential therapeutic effects in various disease states.
Tracing Cyclocreatine and Cyclocreatine Phosphate Distribution in Tissues
Isotopic labeling is essential for accurately tracing the absorption, distribution, and metabolism of cyclocreatine in vivo. Following administration of this compound to animal models, mass spectrometry-based techniques can distinguish the labeled compound and its metabolites from endogenous molecules. This allows for precise quantification in various tissues.
Research has demonstrated that cyclocreatine effectively crosses biological membranes and distributes to tissues with high creatine kinase activity. For example, studies in rodent models have confirmed the presence of cyclocreatine and its phosphorylated form, phosphocyclocreatine, in the brain, heart, and tumor tissues. nih.govnih.govnih.govresearchgate.net This confirms that the compound reaches its intended target organs where it can influence local energy metabolism. The ability to measure the ratio of labeled phosphocyclocreatine to cyclocreatine in specific tissues provides a direct readout of creatine kinase activity and the state of the local energy buffer in that tissue.
Tissue Distribution of Cyclocreatine in Animal Models
| Animal Model | Target Tissue | Compound Detected | Key Finding | Reference |
|---|---|---|---|---|
| Rodent Model of Huntington's Disease | Brain (Striatum) | Phosphocyclocreatine (PCCr) | Oral administration increased brain concentrations of PCCr, indicating blood-brain barrier penetration. | nih.govresearchgate.net |
| Mouse Xenograft Model (Prostate Cancer) | Tumor Tissue, Blood | Cyclocreatine | The compound was detected in both blood and tumor tissue, confirming systemic delivery to the target site. | nih.gov |
| Rat Model of Myocardial Ischemia | Heart | Cyclocreatine Phosphate (CCrP) | Administered compound was shown to protect cardiac tissue, implying sufficient distribution to the myocardium. | nih.gov |
Assessment of Metabolic Adaptations in Genetically Engineered Animal Models
Genetically engineered animal models, such as those for metabolic disorders or specific cancers, are invaluable for understanding how this compound affects adapted metabolic states. In models where energy metabolism is a core component of the pathology, the labeled compound can be used to probe metabolic vulnerabilities and adaptations.
For instance, in mouse models of creatine transporter deficiency (CTD), where cells cannot properly take up creatine, cyclocreatine can enter cells via alternative mechanisms. medchemexpress.comsemanticscholar.org Tracing with this compound allows researchers to assess its potential to bypass the deficient transporter and establish an alternative energy-buffering system through the generation of phosphocyclocreatine. semanticscholar.org Similarly, in genetically engineered mouse models of prostate cancer (e.g., Ptenpc−/− Spry2pc−/−), where creatine metabolism is upregulated, cyclocreatine has been used to disrupt this pathway and slow tumor progression. nih.gov The isotopic label helps to confirm target engagement and measure the resulting metabolic shifts within the tumor.
Elucidation of Specific Biochemical Pathways Using Isotopic Tracers
The ¹³C atoms on this compound act as a tracer that can be followed through interconnected biochemical pathways. While cyclocreatine itself is relatively stable, its presence and phosphorylation by creatine kinase can significantly impact related metabolic networks. Isotope tracing allows for a quantitative analysis of these perturbations.
A key application is in studying the creatine metabolic network. For example, in a prostate cancer model, administration of cyclocreatine was shown to alter the levels of several metabolites directly involved in creatine synthesis and degradation. nih.gov Isotopic tracing studies in this context revealed that cyclocreatine treatment led to a significant decrease in intratumoral levels of creatinine (the breakdown product of creatine) and guanidinoacetate (the precursor to creatine), while increasing levels of arginine (a substrate for creatine synthesis). nih.gov This demonstrates that cyclocreatine not only acts as a substrate for creatine kinase but also actively perturbs the endogenous creatine synthesis pathway. This level of detailed pathway analysis is only possible through the use of stable isotope tracers. nih.govnih.gov
Metabolic Pathway Perturbations by Cyclocreatine in a Prostate Cancer Model
| Metabolite | Observed Change Upon Cyclocreatine Treatment | Role in Creatine Metabolism | Implication of Finding |
|---|---|---|---|
| Creatinine | Significantly Decreased | Breakdown product of creatine/phosphocreatine. | Suggests a reduction in the overall flux or pool size of the endogenous creatine/phosphocreatine system. nih.gov |
| Guanidinoacetate (GAA) | Decreased | Immediate precursor to creatine. | Indicates potential feedback inhibition or disruption of the creatine synthesis pathway. nih.gov |
| Arginine | Increased | Initial substrate for creatine synthesis. | Consistent with a blockage in the downstream synthesis of guanidinoacetate and creatine. nih.gov |
| Phosphocreatine | No significant change in steady-state level. | Endogenous high-energy phosphate buffer. | The system maintains its endogenous phosphagen pool despite the presence of cyclocreatine. nih.gov |
Comparative Biochemical Analysis with Other Creatine Analogs and Creatine
Structural-Activity Relationships Governing Creatine (B1669601) Analog Metabolism
The metabolism of creatine and its analogs is fundamentally governed by their molecular structure, which dictates their recognition and processing by enzymes and transporters. Creatine possesses a flexible, linear structure, while cyclocreatine (B13531) is characterized by a more rigid, planar imidazolidinone ring. This structural difference is a key determinant of their biochemical behavior.
Cyclocreatine's planarity is thought to facilitate its passive diffusion across cell membranes to some extent, a characteristic less pronounced with creatine. lumos-pharma.com However, its primary mode of entry into cells is via active transport. Despite its structural variance from creatine, cyclocreatine is recognized by creatine kinase (CK), the enzyme responsible for the reversible phosphorylation of creatine to phosphocreatine (B42189). nih.gov Cyclocreatine is reported to be the most kinetically active analog of creatine in the CK reaction. nih.gov Research has shown its Vmax (maximum reaction velocity) approaches that of creatine itself, indicating it is an efficient substrate for the enzyme. lumos-pharma.com However, its affinity for the enzyme (Km) is lower than that of creatine. lumos-pharma.com
The phosphorylation of cyclocreatine results in the formation of phosphocyclocreatine (B1195991). A crucial difference in the structure-activity relationship lies in the subsequent dephosphorylation. While phosphocreatine readily donates its phosphate (B84403) group to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the reverse reaction for phosphocyclocreatine is less favorable. mdpi.com This inefficient dephosphorylation is a key aspect of its metabolic impact. mdpi.com
| Compound | Key Structural Feature | Creatine Kinase (CK) Substrate Activity | Kinetic Parameters (Compared to Creatine) |
|---|---|---|---|
| Creatine | Flexible, linear guanidino structure | Excellent | Reference (Km ≈ 5 mM, Relative Vmax = 100 nmol/s) lumos-pharma.com |
| Cyclocreatine | Rigid, planar cyclic structure | Good | Lower affinity (Km ≈ 25 mM), similar max velocity (Relative Vmax = 90 nmol/s) lumos-pharma.com |
Differential Effects on Creatine Kinase Isoforms and Transport Mechanisms
The creatine kinase system comprises several isoforms with specific tissue and subcellular localizations, primarily the cytosolic muscle-type (MM-CK) and brain-type (BB-CK), and two mitochondrial isoforms (MtCK). nih.govwikipedia.org Creatine and cyclocreatine both serve as substrates for these key isoforms. lumos-pharma.comnih.gov Both cytosolic and mitochondrial CKs can phosphorylate cyclocreatine, integrating it into the cellular phosphagen system. lumos-pharma.com The function of this system is to act as a temporal and spatial energy buffer, shuttling high-energy phosphate from mitochondria to sites of ATP consumption. nih.govwikipedia.org
Transport into the cell is a critical step that is differentially affected. The primary transporter for creatine is the sodium- and chloride-dependent creatine transporter, SLC6A8. nih.govnih.gov Studies have confirmed that cyclocreatine is also a substrate for SLC6A8 and competes with creatine for cellular uptake. nih.govnih.gov This competition can lead to a reduction in intracellular creatine levels when cells are exposed to cyclocreatine. nih.govresearchgate.net Interestingly, evidence suggests that cyclocreatine may also enter cells through an alternative, SLC6A8-independent mechanism, which is particularly relevant in conditions like creatine transporter deficiency where SLC6A8 is dysfunctional. nih.gov
The interaction with the transport mechanism has profound implications. For instance, the cotransport of cyclocreatine and sodium ions via SLC6A8 can lead to a rapid increase in intracellular sodium concentration. physiology.org This effect, combined with the accumulation of its phosphorylated form, contributes to altered cellular osmolarity. physiology.org
Contrasting Metabolic Fates and Cellular Responses
Following transport into the cell and phosphorylation by creatine kinase, the metabolic fates of creatine and cyclocreatine diverge significantly, leading to distinct cellular responses.
Creatine is converted to phosphocreatine, which serves as a readily available reservoir of high-energy phosphate to regenerate ATP, thereby maintaining cellular energy homeostasis. nih.gov This process is highly dynamic and reversible.
In contrast, cyclocreatine is phosphorylated to phosphocyclocreatine, which accumulates to much higher levels within the cell compared to phosphocreatine. nih.gov Studies in fibroblast cells have shown that phosphocyclocreatine becomes the dominant form of the analog within the cell. nih.gov This extensive accumulation occurs because phosphocyclocreatine is a poor substrate for the reverse CK reaction, meaning it does not efficiently donate its phosphate group to regenerate ATP. mdpi.com This "trapping" of high-energy phosphate disrupts the normal energy buffering and shuttling function of the creatine kinase system. nih.gov
The cellular responses to this altered metabolic state are significant. The accumulation of the highly charged phosphocyclocreatine, along with the influx of sodium during transport, can lead to increased osmotic pressure and subsequent cell swelling. physiology.org Furthermore, by competing with creatine for transport and kinase activity, cyclocreatine can effectively reduce the intracellular pools of both creatine and phosphocreatine. nih.govresearchgate.net This functional blockade of the phosphagen system can suppress proliferation in cells with high energy demands. nih.gov Stable isotope tracing experiments, which would utilize compounds like Cyclocreatine-1,4,5-13C3, have been instrumental in tracking these metabolic shifts and confirming the suppression of creatine uptake and metabolism in the presence of cyclocreatine. nih.govresearchgate.net
| Parameter | Creatine | Cyclocreatine |
|---|---|---|
| Primary Cellular Fate | Reversible phosphorylation to phosphocreatine | Phosphorylation to phosphocyclocreatine |
| Phosphorylated Form | Phosphocreatine (PCr) | Phosphocyclocreatine (PCCr) |
| Cellular Accumulation of Phosphorylated Form | Regulated, in balance with creatine | Accumulates to very high levels nih.govnih.gov |
| Role in ATP Regeneration | Efficiently donates phosphate to ADP to form ATP | Poor substrate for the reverse reaction; inefficient ATP regeneration mdpi.com |
| Effect on Cellular Energy Homeostasis | Maintains ATP/ADP ratio via energy buffering and shuttle nih.gov | Disrupts energy buffering by trapping high-energy phosphate nih.gov |
| Impact on Intracellular Creatine/Phosphocreatine | Maintains or increases levels | Reduces levels through competition for transport and phosphorylation nih.govresearchgate.net |
Emerging Research Directions and Methodological Advances
Development of Complementary Isotopic Labeling Strategies
The utility of Cyclocreatine-1,4,5-13C3 in metabolic flux analysis can be greatly enhanced through its use in conjunction with other isotopic labeling strategies. The complexity of metabolic networks often necessitates the use of multiple tracers to resolve fluxes accurately. springernature.com
Future research will likely focus on developing dual-labeling or multi-tracer experiments where this compound is co-administered with other labeled substrates, such as uniformly labeled [U-13C]glucose or [U-13C]glutamine. researchgate.netnih.gov This approach allows for a more comprehensive mapping of carbon flow through central carbon metabolism and into pathways intersecting with creatine (B1669601) metabolism. For instance, combining this compound with 15N-labeled amino acids could elucidate the interplay between creatine metabolism and amino acid synthesis and catabolism.
Furthermore, the specific labeling pattern of this compound, with 13C at the 1, 4, and 5 positions, offers unique advantages for tracing the fate of its carbon backbone. Methodological advancements will likely involve the design of experiments that leverage this specific labeling to distinguish between different metabolic routes of cyclocreatine (B13531) and its metabolites. This can be particularly insightful when studying the kinetics of creatine kinases and the compartmentation of creatine pools within the cell.
Integration of 13C-MFA with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
A significant frontier in metabolic research is the integration of metabolic flux data with other high-throughput 'omics' datasets. nih.gov While 13C-Metabolic Flux Analysis (13C-MFA) provides a quantitative measure of pathway activity, proteomics and transcriptomics offer insights into the expression levels of enzymes and transporters that govern these fluxes.
The integration of flux data obtained using this compound with proteomic and transcriptomic analyses can provide a more holistic understanding of how metabolic states are regulated. For example, a change in the flux through the creatine kinase reaction, as measured by the turnover of this compound, could be correlated with changes in the expression of creatine kinase isoforms or the abundance of proteins involved in energy-sensing pathways like AMPK.
This multi-omics approach can help to build more comprehensive models of cellular metabolism, where changes in gene expression can be mechanistically linked to alterations in metabolic fluxes. nih.gov Such integrated models are crucial for understanding complex disease states where creatine metabolism is dysregulated, such as in certain cancers and neurodegenerative disorders. medchemexpress.comnih.gov
Advanced Computational Modeling and Fluxomics Software Applications
The analysis of data from 13C labeling experiments is computationally intensive and relies on sophisticated modeling software. nih.govfigshare.com The development of advanced computational tools is essential for extracting meaningful information from experiments utilizing this compound.
Future software applications will likely incorporate more complex metabolic models that explicitly include the pathways of cyclocreatine metabolism and its interaction with central energy metabolism. These models will need to account for the specific isotopic transitions resulting from the metabolism of this compound.
Moreover, the development of machine learning algorithms and artificial intelligence-based approaches can aid in the interpretation of complex isotopic labeling data and the identification of novel metabolic phenotypes. nih.govfigshare.com These computational advancements will be critical for designing optimal tracer experiments and for the statistical validation of flux maps generated from these studies. The open-source nature of some fluxomics software will also facilitate the customization of models to incorporate novel tracers like this compound.
Potential as a Biochemical Probe for Undiscovered Metabolic Pathways
Isotopically labeled compounds have historically been instrumental in the discovery of new metabolic pathways. The unique chemical structure of cyclocreatine and its ability to be metabolized by creatine kinases make this compound a potential probe for uncovering novel aspects of creatine metabolism and its broader connections to cellular biochemistry.
By tracing the fate of the 13C labels from this compound into other metabolites, it may be possible to identify previously unknown enzymatic reactions or transport processes involving cyclocreatine or its derivatives. This approach, often termed "metabolite tracing" or "fluxomics," can reveal unexpected metabolic conversions.
For example, if the 13C label from this compound appears in metabolites not directly associated with the known creatine kinase pathway, it could suggest the existence of alternative metabolic routes for this compound. The identification of such novel pathways could have significant implications for our understanding of cellular bioenergetics and the pathophysiology of diseases with altered creatine metabolism.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Cyclocreatine-1,4,5-13C3 with high isotopic purity?
- Methodology :
- Synthesis : Use [1,4,5-13C3] precursors (e.g., 13C-labeled glycine or arginine) in a multi-step enzymatic or chemical synthesis. Optimize reaction conditions (pH, temperature, and catalysts) to minimize isotopic dilution .
- Characterization :
- NMR : Confirm isotopic labeling via 13C-NMR (e.g., peaks at δ 35.2 ppm for C4 and δ 75.8 ppm for C5) .
- Mass Spectrometry : Use high-resolution LC-MS to verify molecular ion ([M+H]+ at m/z 148.08) and isotopic enrichment (>98% 13C3) .
- Purity Validation : Perform HPLC with UV detection (λ = 210 nm) and compare retention times to unlabeled standards .
Q. What analytical techniques are critical for validating the isotopic integrity of this compound in tracer studies?
- Key Methods :
- Isotope Ratio Mass Spectrometry (IRMS) : Quantify 13C/12C ratios in hydrolyzed samples to assess isotopic drift during long-term experiments .
- 2D-NMR (HSQC, HMBC) : Map 13C-1H coupling to confirm positional labeling and rule out scrambling .
- Table 1 : Example NMR parameters for this compound:
| Carbon Position | δ (13C, ppm) | Coupling (J, Hz) |
|---|---|---|
| C1 | 172.4 | - |
| C4 | 35.2 | 45.1 (JCH) |
| C5 | 75.8 | 62.3 (JCH) |
Q. How should researchers design tracer experiments to study creatine kinase kinetics using this compound?
- Experimental Design :
- Cell/Model System : Use isolated mitochondria or perfused muscle tissue to control ATP/ADP ratios .
- Dosing : Pre-equilibrate systems with 0.5–2 mM 13C3-cyclocreatine for 30 min to ensure isotopic steady state .
- Sampling : Collect time-resolved aliquots for LC-MS/MS analysis of phosphocreatine and ATP turnover .
Advanced Research Questions
Q. How can contradictions in metabolic flux data from this compound studies be resolved?
- Analysis Framework :
- Data Normalization : Correct for variations in cell permeability (e.g., using 3H-mannitol as a extracellular marker) .
- Kinetic Modeling : Apply compartmental models (e.g., Bernardi-Hers̀ model) to distinguish cytosolic vs. mitochondrial flux contributions .
- Replication : Cross-validate findings with 31P-NMR to measure real-time ATP/phosphocreatine ratios .
Q. What strategies optimize the detection limit of this compound in complex biological matrices?
- Methodological Solutions :
- Sample Prep : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to reduce matrix effects .
- LC-MS/MS Parameters :
- Column : HILIC (2.1 × 100 mm, 1.7 µm) for polar analyte retention.
- Ionization : Positive ESI with 35 V collision energy to enhance [M+H]+ fragmentation .
- Statistical Validation : Perform limit of detection (LOD) calculations via 3σ method from calibration curves (R2 > 0.99) .
Q. How can researchers ensure reproducibility of this compound studies across different experimental systems?
- Best Practices :
- Protocol Standardization : Document buffer composition (e.g., 10 mM Tris-HCl, pH 7.4) and incubation times to minimize batch effects .
- Data Transparency : Publish raw NMR/MS spectra and kinetic constants in supplementary materials .
- Collaborative Validation : Use inter-laboratory studies to compare flux rates in standardized cell lines (e.g., C2C12 myotubes) .
Methodological Guidance
- Literature Integration : Use systematic reviews to identify knowledge gaps (e.g., conflicting reports on cyclocreatine’s role in ATP buffering) .
- Ethical Compliance : Obtain IRB approval for human-derived samples and disclose animal welfare protocols .
- Data Presentation : Follow the Beilstein Journal’s guidelines for NMR/MS data inclusion and supplementary file organization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
